molecular formula C21H30N2O4S B2367024 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-ethylbutanoate CAS No. 851082-29-6

1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-ethylbutanoate

Cat. No.: B2367024
CAS No.: 851082-29-6
M. Wt: 406.54
InChI Key: MJDUYEFPXFZABI-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-ethylbutanoate is a complex organic compound featuring a pyrazole ring substituted with tert-butyl, methyl, and tosyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-ethylbutanoate typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the tert-butyl, methyl, and tosyl groups. The final step involves esterification to attach the 2-ethylbutanoate group. Common reagents used in these reactions include tosyl chloride, tert-butyl alcohol, and ethylbutanoic acid, under conditions such as reflux and the use of catalysts like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency. Additionally, purification techniques like crystallization and chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-ethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the tosyl group.

Scientific Research Applications

1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-ethylbutanoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the pyrazole ring and ester group allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazole: Lacks the ester group, making it less versatile in certain reactions.

    1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl acetate: Similar structure but with a different ester group, affecting its reactivity and applications.

    1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl propanoate: Another ester variant with different properties.

Uniqueness

1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-ethylbutanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and potential applications in various fields. The combination of the tert-butyl, methyl, and tosyl groups with the pyrazole ring also contributes to its distinct chemical behavior.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S/c1-8-16(9-2)20(24)27-19-18(15(4)22-23(19)21(5,6)7)28(25,26)17-12-10-14(3)11-13-17/h10-13,16H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDUYEFPXFZABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OC1=C(C(=NN1C(C)(C)C)C)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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